molecular formula C13H13NO B4881592 1-phenyl-2-(3-pyridinyl)ethanol CAS No. 6312-10-3

1-phenyl-2-(3-pyridinyl)ethanol

Cat. No. B4881592
CAS RN: 6312-10-3
M. Wt: 199.25 g/mol
InChI Key: ZIMNTVJROGZISX-UHFFFAOYSA-N
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Description

1-phenyl-2-(3-pyridinyl)ethanol, also known as α-phenyl-3-pyridylmethanol or PPM, is a chiral alcohol that has been widely used in scientific research due to its unique structure and properties. PPM has a phenyl group and a pyridine group, which allows it to interact with a variety of biological molecules and systems. In

Mechanism of Action

The mechanism of action of PPM is not fully understood, but it is believed to involve the modulation of the GABAergic system and the opioid system. PPM has been shown to increase the release of GABA in the brain, which can lead to a decrease in anxiety and pain. PPM has also been shown to increase the binding of opioids to their receptors, which can lead to an increase in analgesia.
Biochemical and Physiological Effects:
PPM has been shown to have a variety of biochemical and physiological effects. PPM has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as TNF-α and IL-1β. PPM has also been shown to have antitumor effects by inhibiting the proliferation of cancer cells. PPM has been shown to have analgesic effects by increasing the release of GABA in the brain. PPM has also been shown to have an effect on the central nervous system, including modulation of the GABAergic system and the opioid system.

Advantages and Limitations for Lab Experiments

PPM has several advantages for lab experiments, including its unique structure and properties, its ability to interact with a variety of biological molecules and systems, and its availability. However, PPM also has some limitations for lab experiments, including its toxicity, its potential for side effects, and its variability in purity and quality.

Future Directions

There are several future directions for the study of PPM. One future direction is the development of new synthesis methods for PPM that are more efficient and cost-effective. Another future direction is the study of the pharmacokinetics and pharmacodynamics of PPM, including its absorption, distribution, metabolism, and excretion. Another future direction is the study of the potential therapeutic uses of PPM, including its use in the treatment of anxiety disorders, pain management, and drug addiction.

Synthesis Methods

PPM can be synthesized through a variety of methods, including the Grignard reaction, reduction of pyridine carboxylic acid, and reductive amination of pyridine aldehyde. The Grignard reaction involves the reaction of phenylmagnesium bromide with 3-pyridinecarboxaldehyde, followed by acid hydrolysis to obtain PPM. The reduction of pyridine carboxylic acid involves the reaction of pyridine-3-carboxylic acid with sodium borohydride and acetic acid to obtain PPM. The reductive amination of pyridine aldehyde involves the reaction of pyridine-3-carboxaldehyde with phenylhydrazine and sodium cyanoborohydride to obtain PPM.

Scientific Research Applications

PPM has been widely used in scientific research due to its unique properties. PPM has been shown to have anti-inflammatory, antitumor, and analgesic effects. PPM has also been shown to have an effect on the central nervous system, including modulation of the GABAergic system and the opioid system. PPM has been used in the study of drug addiction, pain management, and anxiety disorders.

properties

IUPAC Name

1-phenyl-2-pyridin-3-ylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c15-13(12-6-2-1-3-7-12)9-11-5-4-8-14-10-11/h1-8,10,13,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMNTVJROGZISX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CN=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40285713
Record name 1-phenyl-2-pyridin-3-ylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40285713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-2-pyridin-3-ylethanol

CAS RN

6312-10-3
Record name MLS002608434
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42668
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-phenyl-2-pyridin-3-ylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40285713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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